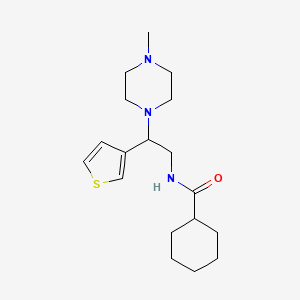

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide

Description

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to a thiophen-3-yl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNAHGMRIROAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclohexanecarboxamide core linked to a 4-methylpiperazin-1-yl group and a thiophen-3-yl substituent. This unique structure suggests a capacity for significant interactions with various biological targets, including enzymes and receptors.

Research indicates that the biological activity of this compound may involve:

- Receptor Binding : The piperazine and thiophene moieties are known to enhance binding affinity to specific receptors, potentially influencing signaling pathways.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Antitumor Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Data Table: Comparison of Biological Activities

Study 1: Antimicrobial Screening

In vitro studies revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Enzyme Inhibition

A compound structurally similar to this compound was evaluated for its ability to inhibit AChE. The results indicated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM, suggesting potential for neurological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- Cyclohexanecarboxamide vs. Benzamide: The replacement of the benzamide core (e.g., in and compounds) with a cyclohexanecarboxamide introduces steric bulk and altered lipophilicity. Cyclohexane’s non-aromatic nature may reduce π-π stacking interactions with receptor pockets but enhance resistance to oxidative metabolism .

Substituent Modifications

- Piperazine Derivatives: 4-Methylpiperazine (Target Compound): The methyl group on the piperazine ring may enhance solubility and modulate selectivity for aminergic receptors (e.g., serotonin or dopamine receptors). Chlorophenyl- and Methoxyphenyl-Piperazine ( and ): Substituted phenylpiperazines (e.g., 2-chlorophenyl or 4-methoxyphenyl) in analogs like N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide introduce halogen or methoxy groups that enhance receptor binding affinity. For instance, chlorophenyl groups are known to improve dopamine D2/D3 receptor selectivity .

Thiophene Positional Isomerism :

The thiophen-3-yl group in the target compound differs from the thiophen-2-yl isomers seen in some analogs. Positional isomerism can significantly alter electronic properties and steric interactions with target proteins .

Physicochemical and Pharmacokinetic Properties

Research Implications and Gaps

- Receptor Binding : While benzamide analogs in and show affinity for dopamine D3 receptors, the target compound’s cyclohexanecarboxamide core may shift selectivity toward other GPCRs (e.g., histamine or serotonin receptors).

- Metabolic Stability : The cyclohexane ring could reduce cytochrome P450-mediated oxidation compared to benzamide derivatives, as seen in structurally related compounds .

- Synthetic Challenges: The steric hindrance of the cyclohexane group might lower reaction yields compared to benzamide syntheses (e.g., 48–63% in vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.